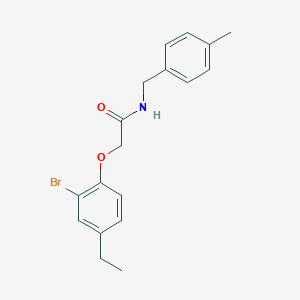
2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide, also known as BMEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMEA is a white crystalline solid with a molecular weight of 408.4 g/mol. In
科学的研究の応用
2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide has potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs. 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide has been found to exhibit antitumor activity in vitro against various cancer cell lines, making it a potential candidate for the development of anticancer drugs.
Another area of research where 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide has shown potential is in the development of new insecticides. 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide has been found to exhibit insecticidal activity against various insect species, including mosquitoes and cockroaches.
作用機序
The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide is not fully understood. However, it has been suggested that 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide may exert its antitumor activity by inducing apoptosis, a process of programmed cell death. 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide has also been found to inhibit the growth of cancer cells by interfering with the cell cycle.
In terms of its insecticidal activity, 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide has been found to disrupt the nervous system of insects, leading to paralysis and death.
Biochemical and Physiological Effects:
2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide has been found to have a range of biochemical and physiological effects. In terms of its antitumor activity, 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide has been found to inhibit the activity of enzymes involved in DNA synthesis, leading to the inhibition of cancer cell growth.
In terms of its insecticidal activity, 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide has been found to affect the levels of neurotransmitters in the nervous system of insects, leading to paralysis and death.
実験室実験の利点と制限
One of the advantages of using 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar activity. This makes it a safer option for researchers to work with.
However, one of the limitations of using 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide. One area of research is in the development of new anticancer drugs based on 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide. Further studies are needed to fully understand the mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide and to optimize its activity against cancer cells.
Another area of research is in the development of new insecticides based on 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide. Further studies are needed to understand the toxicity of 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide to non-target organisms and to optimize its activity against target insects.
Conclusion:
In conclusion, 2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide is a chemical compound that has potential applications in various fields of scientific research. Its antitumor and insecticidal activities make it a promising candidate for the development of new drugs and insecticides. Further research is needed to fully understand its mechanism of action and to optimize its activity in lab experiments.
合成法
2-(2-bromo-4-ethylphenoxy)-N-(4-methylbenzyl)acetamide can be synthesized by reacting 2-bromo-4-ethylphenol with N-(4-methylbenzyl)acetamide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is heated under reflux. The resulting product is then purified by recrystallization from a suitable solvent.
特性
分子式 |
C18H20BrNO2 |
|---|---|
分子量 |
362.3 g/mol |
IUPAC名 |
2-(2-bromo-4-ethylphenoxy)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H20BrNO2/c1-3-14-8-9-17(16(19)10-14)22-12-18(21)20-11-15-6-4-13(2)5-7-15/h4-10H,3,11-12H2,1-2H3,(H,20,21) |
InChIキー |
MWRJVPVKIDWVHB-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C)Br |
正規SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296585.png)

![4-[(4-methylpiperazin-1-yl)-sulfanylmethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B296588.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B296594.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B296595.png)
![(6Z)-3-phenyl-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296597.png)
![(6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296599.png)
![(6Z)-3-(2-chlorophenyl)-6-(2,3-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296601.png)
![2-[4-(4-Chlorobenzothioyl)-1-piperazinyl]ethanol](/img/structure/B296602.png)
![N-(3-bromo-4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296605.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296608.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B296609.png)
![N-[(5-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296611.png)